1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride is a chemical compound with significant relevance in medicinal chemistry and pharmacological research. It is classified as a piperidine derivative, specifically featuring an amine group attached to a butanone structure. This compound has garnered attention due to its potential applications in drug development, particularly in the context of neuropharmacology and anti-viral therapies.
The compound's molecular formula is , with a molecular weight of 170.25 g/mol. It is categorized under piperidine derivatives, which are known for their diverse biological activities. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research .
The synthesis of 1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride can be approached through several methods, primarily involving the reaction of piperidine derivatives with ketones or aldehydes. One notable method includes:
These methods highlight the importance of optimizing reaction conditions, such as temperature and pH, to maximize yield and purity .
The molecular structure of 1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride can be represented using various chemical notation systems:
The compound features a piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle, linked to a butanone moiety. This structural arrangement is crucial for its biological activity and interaction with target receptors .
The chemical reactivity of 1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride includes:
These reactions are essential for exploring structure-activity relationships in drug design .
The mechanism of action for 1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride primarily involves its interaction with neurotransmitter systems. Preliminary studies suggest that it may modulate dopamine and serotonin pathways, potentially influencing mood and cognitive functions. Additionally, research indicates that compounds within this class may exhibit antiviral properties by inhibiting viral replication processes, particularly in hepatitis C virus models .
1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride has several notable applications:
These applications underscore the compound's versatility and significance in ongoing research efforts aimed at addressing various health challenges .
Reductive amination serves as the cornerstone reaction for constructing the C-N bond between the piperidine amine and the ketone carbonyl in 1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride. This method circumvents the poor regioselectivity and over-alkylation issues associated with direct nucleophilic substitution. The process involves the condensation of 4-aminopiperidine with levulinic acid (4-oxopentanoic acid) or its activated derivatives (e.g., methyl levulinate), followed by in situ reduction of the resulting imine intermediate.
Sodium cyanoborohydride (NaBH₃CN) is the preferred reducing agent due to its ability to selectively reduce iminium ions over aldehydes/ketones under mildly acidic conditions (pH 4–5), minimizing undesirable side reactions [5]. Alternative reductants include sodium triacetoxyborohydride (NaBH(OAc)₃), which offers enhanced stability in protic solvents. Key reaction parameters include:
Table 1: Optimization Parameters for Reductive Amination
Variable | Optimal Range | Impact on Yield |
---|---|---|
Reducing Agent | NaBH₃CN (1.5 eq) | >90% yield, minimal byproducts |
Temperature | 25–40°C | Below 50°C prevents reduction |
Reaction Time | 12–24 hours | Complete imine reduction |
Solvent System | THF:MeOH (3:1) | Balances solubility & kinetics |
Post-reduction, the tertiary amine product is isolated via evaporation and recrystallization, achieving yields >85% with purity >95% by HPLC [5] .
The primary amine group in 4-aminopiperidine necessitates protection during conjugation to prevent undesired self-condensation or over-alkylation. tert-Butoxycarbonyl (Boc) protection is employed due to its orthogonal deprotection compatibility and robust stability under reductive conditions. Protection is achieved by reacting 4-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in aprotic solvents (e.g., THF, acetonitrile) at 0–25°C [6].
Critical advantages of Boc protection include:
Table 2: Stability of Boc-Protected Intermediate Under Synthetic Conditions
Condition | Stability | Notes |
---|---|---|
Acidic (pH <1, 100°C) | Unstable | Rapid deprotection |
Basic (pH 9, RT) | Stable | No deprotection observed |
Nucleophiles (NaOCH₃) | Stable | No reaction |
Reducing Agents (NaBH₄) | Stable | No reduction of carbamate |
Post-conjugation, Boc deprotection yields the free amine for hydrochloride salt formation, with typical deprotection efficiency >98% [6] [8].
Conversion of the free amine to its hydrochloride salt significantly enhances the crystallinity, stability, and aqueous solubility of 1-(4-Aminopiperidin-1-yl)butan-1-one. Salt formation is achieved by treating the free base with hydrogen chloride (HCl) in organic solvents:
Optimal conditions use gaseous HCl in anhydrous diethyl ether at 0°C to prevent hydrolysis, yielding a crystalline solid with >99% purity. The hydrochloride salt exhibits:
Table 3: Physicochemical Properties of Hydrochloride Salt vs. Free Base
Property | Hydrochloride Salt | Free Base |
---|---|---|
Melting Point | 210–212°C (dec) | Oily liquid |
Aqueous Solubility | 50 mg/mL | <5 mg/mL |
Hygroscopicity (75% RH) | Low (Δm <0.5%) | High (Δm >5%) |
Crystalline Form | White crystals | Amorphous solid |
Achieving stereocontrol at the piperidine C4 position requires enantioselective catalysis. Two primary strategies are employed:
Key catalytic systems include:
Table 4: Performance of Stereoselective Catalytic Systems
Catalyst/System | ee (%) | Reaction Type | Limitations |
---|---|---|---|
Ir-MandyPhos | 95–98 | Imine hydrogenation | Sensitive to O₂ |
Rh-DuPhos | 97 | Enamide reduction | Requires activated alkene |
Pseudomonas fluorescens Lipase | 80 | Kinetic resolution | Low reaction rate |
Despite progress, achieving >99% ee at industrial scale remains challenging due to catalyst cost and sensitivity.
Transitioning lab-scale synthesis to industrial production faces four key challenges:1. Exothermicity Management: Reductive amination and HCl salt formation generate significant heat. Solutions include:- Jacketed reactors with controlled reagent dosing (<5°C) [4].- Continuous-flow microreactors (e.g., MicroFlo®) for improved heat transfer [4].2. Solvent Volume Efficiency: Large-scale reactions require solvent minimization to reduce costs. Strategies involve:- Switching from THF/MeOH to ethanol-water mixtures for easier recycling .- Antisolvent crystallization replacing chromatography [9].3. Impurity Control: Dialkylated amines and dehalogenation byproducts increase at >10 kg scale. Mitigation includes:- In-line IR monitoring of imine formation [4].- Hydrogen bromide (HBr) scavengers during Boc deprotection [6].4. Catalyst Recycling: Heterogenization of chiral catalysts on silica or polymer supports reduces Rh/Ir leaching to <50 ppm [4].
Table 5: Scale-Up Optimization Parameters
Challenge | Lab-Scale Practice | Industrial Solution | Outcome |
---|---|---|---|
Heat Transfer | Ice bath | Continuous-flow reactor | ΔT <2°C, yield +12% |
Solvent Use | 20 L/kg | 5 L/kg via antisolvent cryst. | Waste cost ↓60% |
Chiral Catalyst Cost | 5 mol% | 0.5 mol% with immobilization | Catalyst reuse ×10 cycles |
Byproduct Formation | 5–8% impurities | <1% via real-time monitoring | Purity >99.5% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: